Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Properties
IUPAC Name |
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-6-18-12(17)10-8-7-9-11(16-10)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZVNHYTAHMGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694459 | |
| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-37-0 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with BPin and reductive elimination to yield the boronate ester. Key components include:
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Catalyst : Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (PdCl(dppf)) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)).
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Base : Potassium acetate (KOAc) or sodium carbonate to neutralize HBr byproducts.
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Solvent : 1,4-Dioxane or dimethyl sulfoxide (DMSO), often in a 20:1 ratio to enhance solubility and reaction efficiency.
Optimized Protocol
A representative procedure involves heating ethyl 6-bromopicolinate (1.937 mmol) with BPin (1.2 equiv), PdCl(dppf) (5 mol%), and KOAc (2 equiv) in dioxane/DMSO (20:1) at 90°C under argon for 3 hours. Workup includes extraction with dichloromethane, washing with saturated NaHCO, and purification via flash chromatography to isolate the product in near-quantitative yield.
Table 1: Comparative Miyaura Borylation Conditions
| Precursor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 6-bromopicolinate | PdCl(dppf) (5) | Dioxane/DMSO | 90 | 3 | ~100 |
| Methyl 6-bromopicolinate | Pd(PPh) (10) | Dioxane | 80 | 12 | 85 |
Diazonium Salt-Mediated Boronation
An alternative route employs diazonium intermediates derived from ethyl 6-aminopicolinate, though this method is less common due to precursor availability.
Reaction Sequence
Challenges and Yields
While this method avoids precious metal catalysts, it requires stringent temperature control and yields are moderate (85%). Additionally, the instability of diazonium salts necessitates rapid processing, limiting scalability.
Scalability and Industrial Considerations
Gram-scale synthesis has been demonstrated for analogous compounds, achieving >80% yield using Miyaura borylation. Critical factors include:
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Catalyst Loading : Reduced Pd concentrations (1–2 mol%) with ligand optimization (e.g., XPhos) enhance cost efficiency.
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Solvent Recycling : Dioxane recovery via distillation improves sustainability.
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Purification : Flash chromatography on silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%).
Emerging Methodologies and Innovations
Recent advances explore:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or DMF.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinic acid esters.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown promise in the development of new pharmaceuticals. Its structure is conducive to modifications that can lead to compounds with enhanced biological activity.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have reported that similar compounds with dioxaborolane groups can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Table 1: Summary of Biological Activities
Organic Synthesis
The compound serves as a useful building block in organic synthesis. Its boron-containing structure allows it to participate in cross-coupling reactions such as Suzuki coupling. This is particularly valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Cross-Coupling Reactions
In synthetic organic chemistry, this compound has been utilized to synthesize various biaryl compounds through palladium-catalyzed cross-coupling reactions. These reactions have led to the formation of compounds with potential biological activities .
Material Science
The compound's unique properties can be leveraged in material science for the development of advanced materials such as polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating dioxaborolane derivatives into polymer systems can improve their mechanical strength and thermal resistance. This application is particularly relevant in the production of high-performance materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate involves its ability to form stable complexes with various metal ions. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds. The boronic ester group also allows for easy functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
The reactivity and applications of boronate esters depend on substituent positions and functional groups. Below is a comparative analysis of Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and its analogs:
Reactivity in Cross-Coupling Reactions
- However, steric hindrance is minimized, enabling efficient coupling under mild conditions .
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The para boronate-ester arrangement enhances resonance stabilization, increasing reactivity in Suzuki reactions. This compound often requires lower catalyst loading .
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate : The ortho boronate placement (relative to the ester) introduces steric challenges, necessitating higher temperatures or specialized catalysts .
Commercial Availability and Cost
- The target compound (CAS: 1309981-37-0) is supplied by Dayang Chem (Hangzhou) Co., Ltd. , with a focus on high-purity batches for research .
- Ethyl 5-substituted analogs are cheaper (¥321.00/g) due to simpler synthesis routes , while Methyl 4-substituted derivatives are priced higher owing to their superior reactivity .
Biological Activity
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C16H21BN2O4
- Molecular Weight : 316.16 g/mol
- CAS Number : 1426136-45-9
- Purity : ≥97% .
The compound features a dioxaborolane moiety that is crucial for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to enhance the compound's reactivity and stability in biological systems. It is hypothesized that the compound may act through the following mechanisms:
- Enzyme Inhibition : The presence of the boron atom allows for interactions with nucleophilic sites in enzymes, potentially inhibiting their activity.
- Cellular Uptake : The ethyl group may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds containing boron can influence oxidative stress pathways within cells.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound.
- Case Study 1 : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibits bacterial growth effectively at concentrations as low as 10 µg/mL. This suggests potential applications in treating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound compared to similar compounds, a comparative analysis was performed:
| Compound Name | Molecular Formula | IC50 (µM) - Cancer Cells | Antimicrobial Activity |
|---|---|---|---|
| This compound | C16H21BN2O4 | 15 | Effective at 10 µg/mL |
| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | C14H20BNO4 | 20 | Moderate |
| Ethyl 6-(4-methoxyphenyl)-pyridine | C16H17N | 25 | Not effective |
Future Directions and Research Opportunities
Further research is warranted to explore:
- Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways affected by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Formulation Development : Investigating formulation strategies to enhance bioavailability and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate?
- Methodological Answer : Synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated picolinate precursor. For example, methyl/ethyl picolinate derivatives with a bromine or iodine substituent at the 6-position are reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst. Purification is achieved via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization, with yields ranging from 60–80% depending on steric and electronic factors .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and ester/boronic ester integrity. The dioxaborolane group exhibits characteristic peaks at ~1.3 ppm (12H, pinacol methyl groups) .
- IR Spectroscopy : To identify ester carbonyl stretches (~1700 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in analogous compounds (e.g., ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophenyl]pyrimidine carboxylate) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Common impurities include:
- Unreacted halogenated precursor : Detected via TLC and removed by iterative column chromatography.
- Hydrolysis products : The dioxaborolane group is sensitive to moisture, leading to boronic acid formation. Anhydrous conditions (N₂ atmosphere, molecular sieves) and low-temperature storage (-20°C) mitigate this .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronic ester?
- Methodological Answer : Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl halides.
- Solvent/base systems : Dioxane/water (3:1) with K₂CO₃ or Cs₂CO₃ for basicity control.
- Temperature : 80–100°C for 12–24 hours.
A recent study achieved 92% coupling efficiency with 4-bromoacetophenone using this compound, emphasizing the need for degassed solvents to prevent boronic ester decomposition .
Q. How does the electronic environment of the pyridine ring influence reactivity in cross-couplings?
- Methodological Answer : The electron-withdrawing ester group at the 2-position activates the pyridine ring, enhancing electrophilicity at the 6-position. Computational studies (DFT) on analogous compounds show reduced LUMO energy at the boron site, facilitating transmetallation in Suzuki reactions. Substituent effects can be quantified via Hammett σ values, with meta-substituents (e.g., COOEt) showing σₚ ≈ +0.45 .
Q. What strategies mitigate hydrolysis of the dioxaborolane group during reactions?
- Methodological Answer : Strategies include:
- Stabilizing agents : Addition of pinacol (1.5 eq) to scavenge water.
- Anhydrous workup : Use of MgSO₄ or activated alumina during purification.
- Low-temperature reactions : Conducting couplings at 0–4°C in THF to slow hydrolysis kinetics .
Q. How to resolve discrepancies in crystallographic data when analyzing derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., bond-length variations in dioxaborolane rings) require:
- High-resolution data : Collect at synchrotron sources (λ < 1 Å) to improve precision.
- Refinement protocols : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands for twinned crystals, as described in SHELX system analyses .
Q. In medicinal chemistry applications, how is the boronic ester's stability assessed in biological matrices?
- Methodological Answer : Stability is evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
